molecular formula C9H12N2O2 B13632377 Methyl 3-amino-3-(pyridin-2-yl)propanoate

Methyl 3-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B13632377
M. Wt: 180.20 g/mol
InChI Key: RDWYWFGIODKUFS-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyridinyl group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl 3-amino-3-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, which are being explored for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)propanoate
  • Methyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Uniqueness

Methyl 3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyridinyl group attached to the propanoate backbone makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-amino-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-7(10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3

InChI Key

RDWYWFGIODKUFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=N1)N

Origin of Product

United States

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